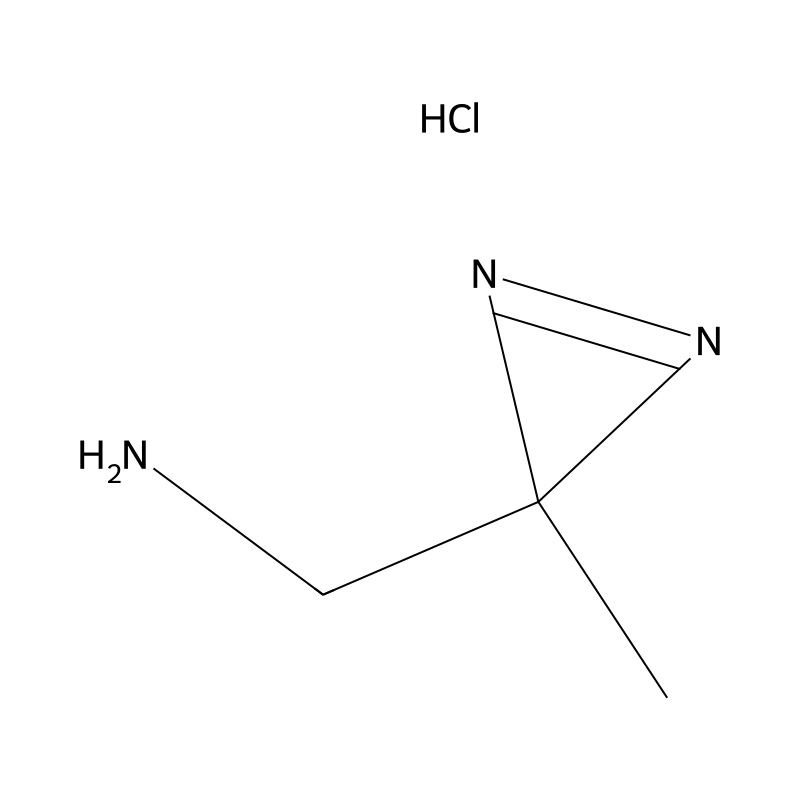

(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride is a chemical compound characterized by its diazirine structure, which includes a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in biochemistry and pharmacology due to its ability to form covalent bonds with biomolecules upon exposure to ultraviolet light. The diazirine moiety is particularly useful in photoaffinity labeling, allowing researchers to study interactions between proteins and other molecules in biological systems.

(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride exhibits significant biological activity primarily through its ability to label proteins and other biomolecules. This labeling capability allows for the identification and characterization of protein interactions, enzyme active sites, and receptor-ligand dynamics. Studies have shown that compounds with diazirine functionality can be effectively used in pharmacological research to map out drug targets and understand metabolic pathways

The synthesis of (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride generally involves multi-step organic reactions: These steps may require careful control of reaction conditions to ensure high yields and purity of the final product.

The applications of (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride span several fields:

- Photoaffinity Labeling: Used extensively in proteomics to study protein-protein interactions.

- Drug Discovery: Helps identify potential drug targets by mapping binding sites on proteins.

- Biochemical Research: Facilitates the understanding of metabolic pathways and enzyme mechanisms.

These applications leverage the compound's unique reactivity profile, making it a valuable tool in both basic and applied research.

Interaction studies involving (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride focus on its ability to covalently bind to target biomolecules under UV light exposure. This method allows researchers to visualize and quantify interactions between proteins, nucleic acids, and other small molecules. Such studies often employ techniques like mass spectrometry or Western blotting to analyze labeled proteins, providing insights into their functional roles within cellular systems .

Several compounds share structural or functional similarities with (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride. Here are some notable examples:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Diazomethane | Reactive diazo compound | Used for methylation reactions; highly toxic |

| Benzophenone derivatives | Photoreactive compounds | Commonly used in photochemistry but less selective |

| Aziridine derivatives | Similar ring structure | Less reactive than diazirines but useful in synthesis |

| Iodoacetamide | Alkylating agent | Used for labeling cysteine residues in proteins |

(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride stands out due to its specific reactivity under UV light, allowing for precise labeling in biological systems, which is not as readily achievable with the other compounds listed.

The photochemical activation of (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride involves complex ring opening dynamics that proceed through multiple mechanistic pathways upon exposure to ultraviolet radiation. The diazirine ring system, characterized by its highly strained three-membered heterocyclic structure containing two nitrogen atoms, undergoes photolytic cleavage when irradiated at wavelengths around 365 nanometers [1] [2].

Primary Photolytic Mechanisms

Research utilizing systematic modulation of light intensity and irradiation time has revealed that diazirine photolysis follows a multi-step mechanism involving sequential generation of reactive intermediates [3] [4]. The primary photolytic process can be described by four distinct pathways: direct conversion from diazirine to carbene intermediate (pathway with rate constant k3hv), photo-isomerization from diazirine to linear diazo intermediate (k1hv), secondary photolysis converting diazo to carbene (k2hv), and spontaneous thermal conversion of diazo to carbene [4].

Spectrophotometric analysis of diazirine photolysis demonstrates characteristic absorption changes during ultraviolet irradiation. The diazirine moiety exhibits a distinctive absorbance peak at approximately 348 nanometers, consistent with other alkyl diazirines [5]. Upon ultraviolet exposure, this absorbance decreases following approximately first-order kinetics with half-lives typically ranging from 40 seconds to several minutes depending on experimental conditions [5] [6].

Ring Opening Kinetics and Temporal Evolution

Time-resolved spectroscopic studies reveal that the ring opening process involves rapid initial consumption of the diazirine, followed by formation of intermediate species [5] [6]. During the initial photolysis phase, approximately 70 percent of the diazirine undergoes rapid conversion within the first few minutes of irradiation, with the remaining fraction requiring extended exposure times or shorter wavelength activation [6].

The kinetic analysis demonstrates that the photolytic decomposition follows multi-exponential behavior, indicating the presence of multiple competing pathways. Experimental data support a model where alkyl diazirine initially transforms to either a diazo intermediate or directly to a carbene intermediate, with subsequent conversion of the diazo species to carbene upon continued irradiation [4] [3].

| Parameter | Value | Experimental Conditions |

|---|---|---|

| Primary absorption maximum | 348 nm | Methanol solution |

| Half-life (first phase) | 40 seconds | 365 nm irradiation |

| Conversion efficiency | ~70% | Initial rapid phase |

| Secondary wavelength requirement | 302 nm | Complete activation |

Mechanistic Insights from Computational Studies

Theoretical investigations using time-dependent density functional theory calculations provide molecular-level insights into the electronic transitions responsible for diazirine ring opening [7]. The long-wavelength absorption band results from electronic excitation from the extended π-system into the diazirine-centered lowest unoccupied molecular orbital, facilitating the photochemical ring opening process [8].

The calculated adiabatic triplet energy of diazirine systems is approximately 2.8 electron volts, which influences the efficiency of photosensitized activation pathways [9]. These computational results support experimental observations that direct ultraviolet activation at 365 nanometers is the most efficient method for initiating ring opening dynamics in (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride.

Carbene vs. Diazo Intermediate Formation Pathways

The photochemical activation of (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride generates two distinct reactive intermediates: carbene and diazo species, each following different formation pathways and exhibiting unique reactivity profiles. Understanding the competition between these pathways is crucial for optimizing cross-linking efficiency and selectivity [4] [10].

Carbene Intermediate Formation

Carbene formation occurs through direct photolytic cleavage of the diazirine ring, resulting in nitrogen extrusion and generation of a highly reactive singlet carbene species with a lifetime in the nanosecond range [2] [11]. The carbene intermediate exhibits exceptional reactivity toward insertion into carbon-hydrogen, nitrogen-hydrogen, and oxygen-hydrogen bonds, making it ideal for non-selective cross-linking applications [12] [13].

Experimental evidence demonstrates that carbene intermediates preferentially react with nearby nucleophilic residues through concerted insertion mechanisms [12]. The singlet carbene generated by photolysis is responsible for the desired insertion reactions in photoaffinity labeling applications, where rapid and indiscriminate bonding is advantageous for capturing transient molecular interactions [5].

Diazo Intermediate Characteristics

In contrast to the rapid carbene pathway, diazo intermediate formation proceeds through photo-isomerization of the diazirine ring without immediate nitrogen loss [14] [4]. Recent mechanistic studies reveal that alkyl diazirines undergo significant conversion to linear diazo intermediates, which demonstrate markedly different reactivity patterns compared to carbene species [3] [10].

The diazo intermediate exhibits preferential reactivity toward buried polar residues, particularly acidic amino acids such as glutamic acid and aspartic acid [4] [10]. This selectivity represents a fundamental departure from the indiscriminate reactivity of carbene intermediates and provides opportunities for targeted cross-linking of specific protein residues that are typically inaccessible to conventional chemical cross-linking reagents [4].

Pathway Competition and Selectivity

Quantitative analysis using power-modulated photo-reaction systems demonstrates that the relative contribution of carbene versus diazo pathways can be controlled through manipulation of irradiation parameters [4]. Lower light intensities and extended irradiation times favor diazo-mediated cross-linking reactions, while high-intensity short pulses promote direct carbene formation [4].

| Pathway | Primary Target | Selectivity | Lifetime | Optimal Conditions |

|---|---|---|---|---|

| Carbene | C-H, N-H, O-H bonds | Non-selective | Nanoseconds | High intensity, 365 nm |

| Diazo | Acidic residues (Glu, Asp) | Selective | Minutes | Low intensity, extended time |

| Sequential | Mixed targeting | Tunable | Variable | Dual wavelength activation |

Mechanistic Evidence from Cross-Linking Studies

Protein cross-linking experiments provide direct evidence for the dual pathway mechanism. Analysis of cross-linked peptides reveals that polar residues are preferentially targeted when diazo intermediates predominate, while non-polar residues show increased cross-linking when carbene pathways are favored [4]. This differential reactivity enables researchers to bias cross-linking toward specific amino acid types by adjusting photolysis conditions.

The formation of loop links, which involve cross-linking between nearby residues within the same protein, demonstrates reduced polar residue content compared to inter-protein cross-links [4]. This observation supports the hypothesis that carbene intermediates, despite their short lifetimes, effectively capture nearby non-polar residues through rapid insertion reactions.

Quantum Yield Analysis for Photoactivation Efficiency

The photoactivation efficiency of (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride is quantitatively described through quantum yield measurements that define the probability of productive photochemical reactions per absorbed photon. These measurements are essential for optimizing experimental conditions and predicting cross-linking outcomes in complex biological systems [15] [16].

Fundamental Quantum Yield Measurements

Quantum yield analysis reveals that the overall photoactivation efficiency depends on the relative contributions of multiple competing photochemical pathways [6]. For alkyl diazirines in aqueous conditions, the quantum yield for carbene formation with acidic residues ranges from 10 to 15 percent, while diazo intermediate formation accounts for the remaining 85 to 90 percent of the photochemical products [10].

Systematic evaluation of diazirine photolysis under controlled irradiation conditions demonstrates first-order kinetics for the consumption of starting material, with apparent quantum yields varying significantly based on solvent composition and irradiation wavelength [6]. In organic solvents, the quantum yield for productive cross-linking reactions increases substantially compared to aqueous systems due to reduced carbene quenching by water molecules [5].

Wavelength-Dependent Efficiency

The photoactivation efficiency exhibits strong wavelength dependence, with maximum absorption occurring around 360 nanometers for most alkyl diazirine systems [6]. However, the optimal irradiation wavelength for achieving maximum quantum yield may differ from the absorption maximum due to competing photochemical pathways at different wavelengths [6].

Experimental data demonstrate that irradiation at 365 nanometers provides efficient activation of the primary diazirine chromophore, while shorter wavelengths (302 nanometers) are required for optimal conversion of diazo intermediates to reactive carbene species [5] [6]. This wavelength dependence enables sequential activation strategies where initial irradiation generates diazo intermediates, followed by shorter wavelength exposure to complete the conversion to carbenes.

| Wavelength (nm) | Primary Process | Quantum Yield | Product Distribution |

|---|---|---|---|

| 365 | Diazirine activation | 0.15-0.70 | Mixed carbene/diazo |

| 302 | Diazo conversion | 0.80-0.95 | Predominantly carbene |

| 320-400 | Selective diazo formation | 0.10-0.30 | Enhanced diazo selectivity |

Environmental Factors Affecting Quantum Yields

The photoactivation quantum yield is significantly influenced by environmental factors including solvent polarity, temperature, and the presence of competing chromophores [17] [7]. In aqueous environments, rapid carbene quenching by water molecules substantially reduces the quantum yield for insertion reactions, necessitating higher diazirine concentrations or extended irradiation times to achieve comparable cross-linking efficiency [10].

Temperature effects on quantum yield are relatively modest over the physiologically relevant range of 25 to 70 degrees Celsius, indicating that the photoactivation process is primarily controlled by electronic rather than thermal factors [17]. This temperature independence is advantageous for biological applications where precise temperature control may be challenging.

Optimization Strategies for Enhanced Efficiency

Recent advances in diazirine design have focused on incorporating electron-donating substituents to enhance photoactivation quantum yields [16] [18]. These modifications promote the formation of ground-state singlet carbenes, which exhibit improved stability and reactivity compared to traditional excited-state carbenes [16].

The development of electronically optimized diazirine cross-linkers has achieved quantum yields exceeding 80 percent for carbene formation under ambient conditions [16]. These improvements represent a significant advancement over conventional diazirine systems and enable more efficient cross-linking with reduced background photochemistry.

Solvent Effects on Reactive Species Lifetime

The lifetime and reactivity of photogenerated intermediates from (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride are profoundly influenced by solvent environment, affecting both the efficiency of cross-linking reactions and the selectivity of intermediate formation pathways [17] [19] [20].

Aqueous vs. Organic Solvent Systems

In aqueous environments, carbene intermediates undergo rapid quenching through insertion into water oxygen-hydrogen bonds, resulting in lifetimes measured in nanoseconds [10] [11]. This rapid quenching significantly reduces the probability of productive cross-linking with target biomolecules, particularly for targets that are not in immediate proximity to the diazirine moiety [10].

Organic solvents provide substantially extended carbene lifetimes compared to aqueous systems, enabling more efficient cross-linking reactions [5] [20]. Methanol, ethyl acetate, and acetonitrile have been extensively studied as model systems, each demonstrating unique effects on reactive species lifetime and product distribution [5] [19].

Solvent Polarity and Carbene Stability

The relationship between solvent polarity and carbene lifetime is complex, with polar protic solvents generally accelerating carbene quenching through hydrogen bonding interactions [17] [19]. However, polar aprotic solvents such as acetonitrile can dramatically alter reaction pathways, sometimes favoring reduction of diazo intermediates over carbene formation [19].

Studies using dichloromethane versus acetonitrile demonstrate that solvent choice can fundamentally switch between carbene insertion pathways and alternative reactivity modes [19]. In dichloromethane, carbene intermediates engage in efficient carbon-hydrogen insertion reactions, while acetonitrile promotes an unusual reduction pathway where the diazo compound is reduced rather than converted to carbene [19].

| Solvent Type | Carbene Lifetime | Diazo Selectivity | Optimal Applications |

|---|---|---|---|

| Water | Nanoseconds | High polar selectivity | Biological cross-linking |

| Methanol | Extended vs. water | Moderate | General photolysis |

| Ethyl acetate | Moderate | Low | Synthetic applications |

| Acetonitrile | Pathway dependent | Variable/reduction | Specialized conditions |

| Dichloromethane | Enhanced | Minimal diazo | Carbene chemistry |

Green Solvent Alternatives

Recent investigations have explored environmentally friendly solvent systems for diazirine photochemistry, identifying propylene carbonate, butylene glycol, and triacetin as promising alternatives to traditional organic solvents [17]. These green solvents demonstrate compatibility with diazirine photochemistry while offering improved safety profiles and reduced environmental impact.

Propylene carbonate exhibits the highest rates of diazirine depletion among tested green solvents, with rate constants approximately five times higher than those observed in dimethyl sulfoxide [17]. Triacetin, serving as a liquid ester mimetic, provides enhanced cross-linking efficiency without the gelation interference observed with some polymer-based systems [17].

Temperature and Solvent Interactions

The interaction between temperature and solvent effects on reactive species lifetime follows predictable trends, with increased temperature generally accelerating both formation and decay of reactive intermediates [17]. However, the activation energy for diazirine photolysis remains relatively constant across the temperature range of 25 to 70 degrees Celsius, indicating that solvent effects are primarily kinetic rather than thermodynamic in nature [17].

Viscosity effects become significant in high-molecular-weight solvents or polymer systems, where reduced molecular mobility can extend the effective lifetime of reactive intermediates by limiting diffusion-controlled quenching reactions [17]. This effect is particularly relevant for applications involving cross-linking within polymer matrices or highly viscous biological systems.

Implications for Cross-Linking Applications

The solvent-dependent behavior of reactive species generated from (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride has direct implications for optimizing cross-linking protocols in different experimental contexts. In biological systems where aqueous conditions are mandatory, the preferential formation of diazo intermediates and their selective reactivity toward polar residues can be exploited for targeted protein modification [4] [10].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant